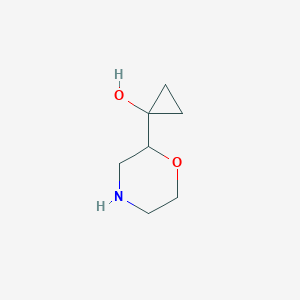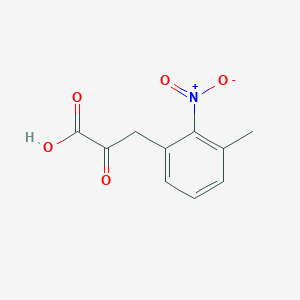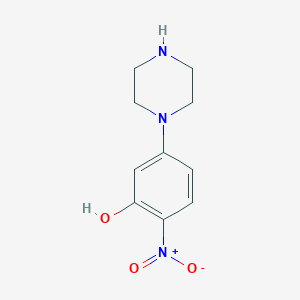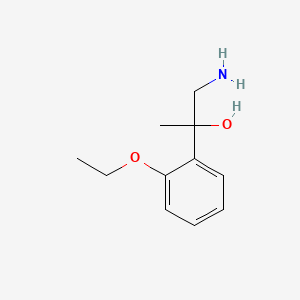
1-Amino-2-(2-ethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-ethoxyphenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with an ethoxyphenyl substituent
Preparation Methods
The synthesis of 1-Amino-2-(2-ethoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenylacetone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-Amino-2-(2-ethoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: The compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-2-(2-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-Amino-2-(2-ethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-phenylpropan-2-ol: Lacks the ethoxy group, which may affect its solubility and reactivity.
1-Amino-2-(4-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of an ethoxy group, which may influence its biological activity and chemical properties.
1-Amino-2-(2-hydroxyphenyl)propan-2-ol: Has a hydroxyl group instead of an ethoxy group, which may alter its hydrogen bonding and solubility.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(2-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-7-5-4-6-9(10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
MFVUKYQFGFPRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)
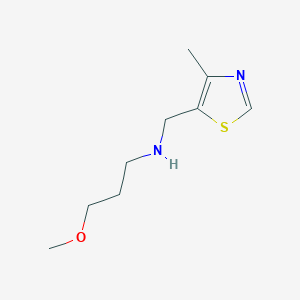
![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
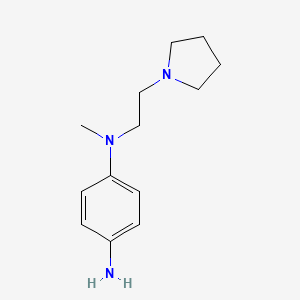
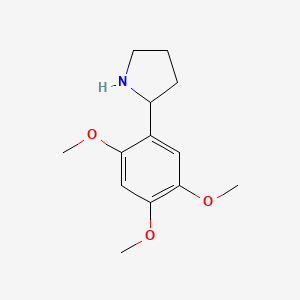

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)

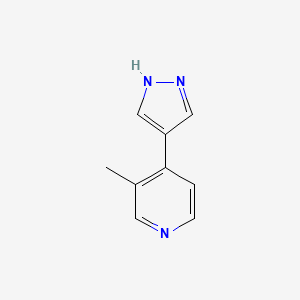
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
